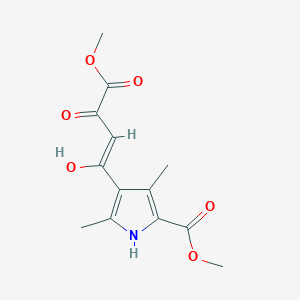

![molecular formula C22H19FN2O2S2 B12135470 2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)

2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-fluorobencil)sulfanil]-3-(furan-2-ilmetil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona es un compuesto orgánico complejo que pertenece a la clase de benzotienopirimidinas. Este compuesto se caracteriza por la presencia de un grupo fluorobencilo, un grupo furan-2-ilmetil y una estructura central de tetrahidrobenzotieno[2,3-d]pirimidin-4(3H)-ona.

Métodos De Preparación

La síntesis de 2-[(4-fluorobencil)sulfanil]-3-(furan-2-ilmetil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona generalmente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. La ruta sintética puede incluir los siguientes pasos:

Formación del núcleo benzotieno[2,3-d]pirimidina: Esto se puede lograr mediante una reacción de ciclización que involucra un derivado de tiofeno adecuado y un precursor de pirimidina.

Introducción del grupo furan-2-ilmetil: Este paso puede implicar una reacción de sustitución nucleofílica donde un haluro de furan-2-ilmetil reacciona con el núcleo benzotieno[2,3-d]pirimidina.

Unión del grupo fluorobencilsulfanil: Esto se puede lograr a través de una reacción tiol-eno donde un 4-fluorobencil tiol reacciona con un derivado de alqueno apropiado del núcleo benzotieno[2,3-d]pirimidina.

Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de estos pasos sintéticos para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.

Análisis De Reacciones Químicas

2-[(4-fluorobencil)sulfanil]-3-(furan-2-ilmetil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, potencialmente convirtiendo el compuesto en sus correspondientes derivados de tiol o alcohol.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo fluorobencilo, donde nucleófilos como aminas o tioles pueden reemplazar el átomo de flúor.

Adición: El compuesto puede participar en reacciones de adición, particularmente en los dobles enlaces presentes en el anillo de furano, utilizando reactivos como halógenos o hidrógeno.

Aplicaciones Científicas De Investigación

2-[(4-fluorobencil)sulfanil]-3-(furan-2-ilmetil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.

Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades, particularmente aquellas que involucran proliferación celular anormal.

Industria: El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.

Mecanismo De Acción

El mecanismo de acción de 2-[(4-fluorobencil)sulfanil]-3-(furan-2-ilmetil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:

Unión a enzimas: Puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así sus funciones catalíticas.

Interacción con receptores: El compuesto puede actuar como un agonista o antagonista de receptores específicos, modulando sus vías de señalización.

Alteración de los procesos celulares: Puede interferir con procesos celulares clave como la replicación del ADN, la síntesis de proteínas y la división celular, lo que lleva a la muerte celular o la inhibición del crecimiento.

Comparación Con Compuestos Similares

2-[(4-fluorobencil)sulfanil]-3-(furan-2-ilmetil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona se puede comparar con otros compuestos similares, como:

- 3-(4-clorofenil)-2-[(2-fluorobencil)sulfanil]-5,6,7,8-tetrahidro 1benzotieno[2,3-d]pirimidin-4(3H)-ona

- 3-(4-bromofenil)-2-[(4-fluorobencil)sulfanil]-5,6,7,8-tetrahidro 1benzotieno[2,3-d]pirimidin-4(3H)-ona

- 2-[(2-fluorobencil)sulfanil]-3-(4-metoxifenil)-5,6,7,8-tetrahidro 1benzotieno[2,3-d]pirimidin-4(3H)-ona

Estos compuestos comparten una estructura central similar pero difieren en los sustituyentes unidos al anillo benzotieno[2,3-d]pirimidina. La combinación única de sustituyentes en 2-[(4-fluorobencil)sulfanil]-3-(furan-2-ilmetil)-5,6,7,8-tetrahidro1

Propiedades

Fórmula molecular |

C22H19FN2O2S2 |

|---|---|

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

2-[(4-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C22H19FN2O2S2/c23-15-9-7-14(8-10-15)13-28-22-24-20-19(17-5-1-2-6-18(17)29-20)21(26)25(22)12-16-4-3-11-27-16/h3-4,7-11H,1-2,5-6,12-13H2 |

Clave InChI |

UVZLOYPDBMHSAX-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC=C(C=C5)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12135399.png)

methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12135401.png)

![1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12135403.png)

![(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12135419.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B12135427.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12135439.png)

![3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135444.png)

![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)

![1-[(2E)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylthiourea](/img/structure/B12135452.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)

![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135477.png)